1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate
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Overview
Description
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound known for its unique structure and versatile applications. This compound features a pyridinium core substituted with phenyl groups and a tetrafluoroborate counterion, making it a valuable reagent in various chemical processes.
Preparation Methods
The synthesis of 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves the reaction of 2-oxo-1(2H)-pyridine with triphenylpyridinium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactions with optimized yields and purity levels.
Chemical Reactions Analysis
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate involves its interaction with molecular targets through its pyridinium core and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate can be compared with similar compounds such as:
- O-(2-Oxo-1(2H)-pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a pyridinium core with triphenyl substitution, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEGUHNQFPKGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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